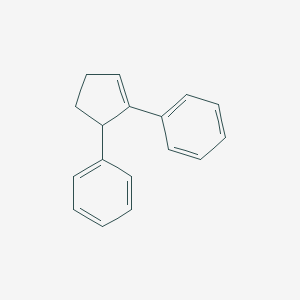

1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene

描述

1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene is a bicyclic compound featuring a five-membered cyclopentene ring fused to two benzene groups at the 1,2-positions. This compound’s reactivity and applications are influenced by the conjugation between the cyclopentene double bond and the benzene rings.

属性

CAS 编号 |

35115-46-9 |

|---|---|

分子式 |

C17H16 |

分子量 |

220.31 g/mol |

IUPAC 名称 |

(2-phenylcyclopent-2-en-1-yl)benzene |

InChI |

InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 |

InChI 键 |

BLSGDOIUCWPGSC-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .

化学反应分析

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.

科学研究应用

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

作用机制

The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .

相似化合物的比较

Stilbenes (1,1'-(Ethene-1,2-diyl)dibenzene)

- Core Structure : Linear ethene (C=C) bridge connecting two benzene groups. Exists in trans (E) and cis (Z) isomeric forms .

- Key Differences: Ring Strain: Stilbenes lack ring strain due to their linear structure, unlike the cyclopentene ring in the target compound. Reactivity: The ethene bridge in stilbenes undergoes photoisomerization and reactions such as epoxidation or dihydroxylation. In contrast, the cyclopentene ring may favor ring-opening or cycloaddition reactions . Biological Activity: Stilbene derivatives like resveratrol exhibit antioxidant, anticancer, and anti-diabetic properties. No bioactivity data is available for 1,1'-(cyclopent-2-ene-1,2-diyl)dibenzene in the provided evidence .

(E)-(1-Chloroethene-1,2-diyl)dibenzene

(1-(Trifluoromethyl)cycloprop-2-ene-1,2-diyl)dibenzene

- Core Structure : Cyclopropene ring (three-membered) with a trifluoromethyl group and two benzene substituents .

- Key Differences: Ring Strain: The cyclopropene ring is highly strained, leading to greater reactivity (e.g., susceptibility to ring-opening) compared to the less strained cyclopentene system.

1,2-Diphenylcyclobutane

1,2-Diphenylpropane

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。